8-(Thiophen-2-ylmethyl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride is a complex organic compound recognized for its potential applications in medicinal chemistry. It has a molecular formula of and a molecular weight of approximately 295.3 g/mol, typically exhibiting a purity of around 95% in research settings. This compound features an azabicyclo[3.2.1]octane core, which is significant in various biological activities and serves as a scaffold for developing new therapeutic agents.
This compound belongs to the class of bicyclic amines and is categorized as an azabicyclo compound, which indicates the presence of a nitrogen atom in its bicyclic structure. It is primarily sourced from chemical suppliers specializing in research-grade compounds, such as BenchChem and PubChem, which provide detailed descriptions and availability for purchase.
The synthesis of 8-(Thiophen-2-ylmethyl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride involves several key steps:
These synthetic routes not only yield the desired compound but also allow for modifications that can enhance biological activity or alter pharmacokinetic properties.
The molecular structure of 8-(Thiophen-2-ylmethyl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride can be represented by its InChI and SMILES notations:
InChI=1S/C12H18N2S.2ClH/c13-9-6-10-3-4-11(7-9)14(10)8-12-2-1-5-15-12;;/h1-2,5,9-11H,3-4,6-8,13H2;2*1H
C(C1CC(C(C1)N)C(C)N)C(C)=C(C)C(C)=C(C)C(C)=C(C)C(C)=C(C)C
This structure highlights the bicyclic nature and the presence of both sulfur and nitrogen atoms, which are crucial for its biological interactions.
The compound can participate in various chemical reactions due to its functional groups:
These reactions are essential for modifying the compound's properties or synthesizing analogs with enhanced biological activity.
The mechanism of action for 8-(Thiophen-2-ylmethyl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride is linked to its structural features:
The physical properties of 8-(Thiophen-2-ylmethyl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride include:
Chemical properties include stability under standard laboratory conditions but may vary under extreme pH or temperature conditions.
This compound has several promising applications in scientific research:
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 13538-21-1
CAS No.: 15091-91-5
CAS No.: 10035-03-7